

Spectroscopic Profile of N-Chloroacetamide: A Technical Guide

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Compound of Interest

Compound Name: **N-Chloroacetamide**

Cat. No.: **B3344158**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Chloroacetamide** (CAS No. 79-07-2), a compound of interest in various chemical and pharmaceutical research domains. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-Chloroacetamide**. The data is organized into clear, tabular formats for ease of reference and comparison.

¹H NMR Data

The proton NMR spectrum of **N-Chloroacetamide** exhibits three distinct signals, corresponding to the methylene protons adjacent to the chlorine atom and the two non-equivalent amide protons. The downfield shift of the methylene protons is attributed to the deshielding effect of the adjacent electron-withdrawing chlorine atom and carbonyl group. The non-equivalence of the amide protons is due to the restricted rotation around the C-N bond, a characteristic feature of amides.

Chemical Shift (ppm)	Multiplicity	Assignment
4.02	Singlet	CH ₂
7.35	Singlet (broad)	NH
7.60	Singlet (broad)	NH

Note: Solvent not specified in the reference data, but is likely CDCl₃ or DMSO-d₆. Coupling constants were not reported.

¹³C NMR Data

As of the last data retrieval, specific experimental ¹³C NMR data for **N-Chloroacetamide** was not publicly available. The following are estimated chemical shifts based on the analysis of closely related structures and standard chemical shift correlation tables.

Estimated Chemical Shift (ppm)	Assignment
~45	CH ₂ Cl
~170	C=O

Note: These are estimated values. Experimental verification is recommended.

Infrared (IR) Spectroscopy Data

The IR spectrum of **N-Chloroacetamide** shows characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is consistent with spectra obtained using a KBr pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (Amide)
~3180	Strong, Broad	N-H Stretch (Amide)
~1670	Strong	C=O Stretch (Amide I)
~1610	Medium	N-H Bend (Amide II)
~1420	Medium	C-N Stretch
~780	Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of **N-Chloroacetamide** yields a distinct fragmentation pattern. The molecular ion peak is observed, along with several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment
95	4.6	[M+2] ⁺ (³⁷ Cl isotope)
93	14.2	[M] ⁺ (³⁵ Cl isotope)
58	2.5	[CH ₂ CONH ₂] ⁺
49	7.8	[CH ₂ Cl] ⁺
44	100.0	[CONH ₂] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **N-Chloroacetamide** is weighed and dissolved in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- The solution is vortexed or sonicated to ensure complete dissolution.
- The resulting clear solution is transferred to a 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard pulse-acquire sequence is used. Key parameters include a 30° pulse angle, an acquisition time of approximately 4 seconds, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse-acquire sequence is employed. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis, though for qualitative spectra, a shorter delay is often used.
- The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy (KBr Pellet Method)

- Approximately 1-2 mg of **N-Chloroacetamide** is finely ground in an agate mortar and pestle.
- About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous powder is obtained.
- A portion of the mixture is transferred to a pellet-pressing die.

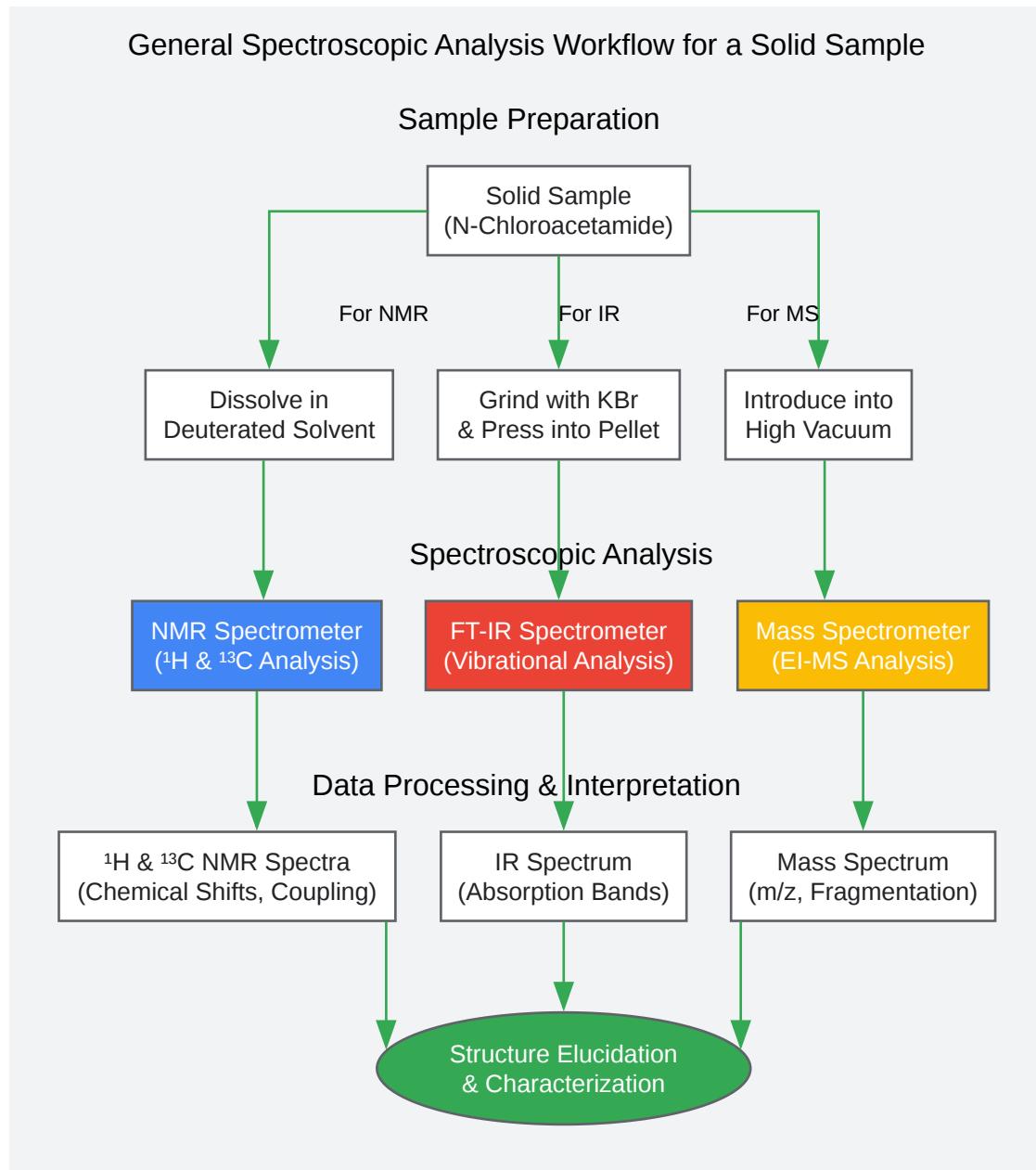
- The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.
- The KBr pellet is removed from the die and placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of a pure KBr pellet or empty beam is recorded.
- The sample spectrum is then recorded, typically over the range of 4000-400 cm^{-1} , and ratioed against the background to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- A small amount of **N-Chloroacetamide** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- If using a direct insertion probe, the sample is heated to induce volatilization into the ion source, which is maintained under a high vacuum.
- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M^+).
- The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **N-Chloroacetamide**.



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Caption: Workflow for Spectroscopic Analysis of **N-Chloroacetamide**.

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